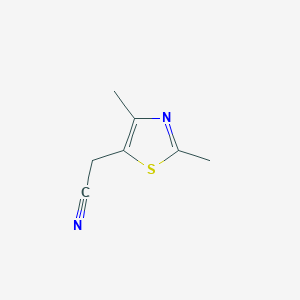
N-Boc-4-isothiocyanatoaniline
Descripción general
Descripción
N-Boc-4-isothiocyanatoaniline (CAS# 89631-75-4) is a research chemical . It is also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate .
Molecular Structure Analysis
The molecular formula of N-Boc-4-isothiocyanatoaniline is C12H14N2O2S . The InChI key is KMOFDGFIFPIQCT-UHFFFAOYSA-N . The canonical SMILES string is CC©©OC(=O)NC1=CC=C(C=C1)N=C=S .Physical And Chemical Properties Analysis
N-Boc-4-isothiocyanatoaniline has a molecular weight of 250.32 g/mol . Its boiling point is 329.2 ℃ at 760 mmHg . The density of N-Boc-4-isothiocyanatoaniline is 1.12 g/cm^3 .Aplicaciones Científicas De Investigación
Protein Microsequencing
A novel class of isothiocyanates, including compounds with structures similar to N-Boc-4-isothiocyanatoaniline, has been introduced for protein microsequencing. These modified phenylisothiocyanates are used in the sequencing process to generate primary amines, which are then available for fluorescent labeling. This method increases the detectibility of modified phenylthiohydantoin-amino acids, enhancing the sensitivity and efficiency of protein sequencing processes (L'italien & Kent, 1984).
Synthesis of Thioureidopeptides
N-Boc-4-isothiocyanatoaniline is a key precursor in the synthesis of thioureidopeptides. Research has shown that N-urethane-protected amino alkyl isothiocyanates, derived from Boc-protected amino acids, are useful for peptidomimetics synthesis. These compounds have been employed in preparing a series of dithioureidopeptide esters, demonstrating the utility of N-Boc-4-isothiocyanatoaniline derivatives in synthesizing complex peptide-based molecules with potential therapeutic applications (Sureshbabu et al., 2009).
Native Chemical Ligation
N-Boc-4-isothiocyanatoaniline derivatives have been used in native chemical ligation processes, particularly in the synthesis of complex peptides and proteins. For example, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine from N-Boc amino acids demonstrates the compound's utility in facilitating native chemical ligation at phenylalanine residues. This method allows for the efficient synthesis of peptides with specific structural features (Crich & Banerjee, 2007).
Combinatorial Synthesis of Enzyme Inhibitors
The Passerini multicomponent reaction of N-Boc-α-aminoaldehydes with various isocyanides and carboxylic acids leads to complex peptide-like structures. These structures contain unique amino acid units that can be further modified for the synthesis of enzyme inhibitors. This application showcases the role of N-Boc-4-isothiocyanatoaniline derivatives in the innovative synthesis of biologically active molecules (Banfi et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-isothiocyanatophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFDGFIFPIQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350918 | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-isothiocyanatoaniline | |
CAS RN |
89631-75-4 | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-4-isothiocyanatoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)





![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)


